N-(2-chlorophenyl)-2-(3-oxo-1-{2-[4-(2-pyridyl)piperazino]acetyl}-2-piperazinyl)acetamide
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Overview
Description
N-(2-chlorophenyl)-2-(3-oxo-1-{2-[4-(2-pyridyl)piperazino]acetyl}-2-piperazinyl)acetamide is a complex organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chlorophenyl group, a piperazine ring, and a pyridyl group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-(3-oxo-1-{2-[4-(2-pyridyl)piperazino]acetyl}-2-piperazinyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the chlorophenyl acetamide and the piperazine derivatives. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include acyl chlorides, amines, and catalysts like palladium or platinum.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced techniques like chromatography and crystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-(3-oxo-1-{2-[4-(2-pyridyl)piperazino]acetyl}-2-piperazinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
N-(2-chlorophenyl)-2-(3-oxo-1-{2-[4-(2-pyridyl)piperazino]acetyl}-2-piperazinyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-(3-oxo-1-{2-[4-(2-pyridyl)piperazino]acetyl}-2-piperazinyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-2-(3-oxo-1-{2-[4-(2-pyridyl)piperazino]acetyl}-2-piperazinyl)acetamide: can be compared with other acetamides and piperazine derivatives.
This compound: is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its structural complexity and the presence of multiple functional groups
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[3-oxo-1-[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]piperazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN6O3/c24-17-5-1-2-6-18(17)27-21(31)15-19-23(33)26-9-10-30(19)22(32)16-28-11-13-29(14-12-28)20-7-3-4-8-25-20/h1-8,19H,9-16H2,(H,26,33)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQWXBIARSHAEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)NC2=CC=CC=C2Cl)C(=O)CN3CCN(CC3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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